N-(4-butylphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide
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Description
N-(4-butylphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C22H21N3O3 and its molecular weight is 375.428. The purity is usually 95%.
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Biological Activity
N-(4-butylphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide is a synthetic organic compound with a complex structure that combines a butylphenyl group with a benzofuro-pyrimidine moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, which may include antitumor, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The chemical formula for this compound is C18H20N2O2, with a molecular weight of approximately 298.35 g/mol. Its structural complexity suggests potential for various interactions within biological systems, particularly through hydrogen bonding and hydrophobic interactions due to the presence of the acetamide moiety.
Synthesis
The synthesis of this compound typically involves several key steps:
- Starting Materials : The synthesis may utilize aromatic aldehydes and other reagents such as dimethyl sulfoxide (DMSO) and dichloromethane.
- Reaction Conditions : Controlled temperatures and inert atmospheres are often required to prevent degradation or side reactions.
- Characterization : Techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are essential for confirming the purity and structure of the synthesized compound.
Biological Activity
Research into the biological activity of this compound reveals several promising areas:
Antitumor Activity
Studies have indicated that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. The mechanism may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
Anti-inflammatory Properties
The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.
Antimicrobial Effects
Preliminary studies suggest that this compound could possess antimicrobial properties, potentially effective against both bacterial and fungal strains. The exact mechanism of action remains to be fully elucidated.
Case Studies
- Antitumor Efficacy : A study conducted on a series of benzofuro-pyrimidine derivatives demonstrated that modifications at the 4-position significantly enhanced cytotoxicity against breast cancer cells (MCF-7). The compound's ability to induce apoptosis was noted as a key mechanism.
- Anti-inflammatory Action : In vitro assays showed that this compound reduced the production of nitric oxide in activated macrophages, indicating potential use in treating inflammatory disorders.
- Antimicrobial Activity : A recent screening against a panel of bacterial strains revealed that this compound exhibited notable activity against Staphylococcus aureus, suggesting its potential as an antimicrobial agent.
Table 1: Biological Activities of this compound
Activity Type | Assay Type | Result | Reference |
---|---|---|---|
Antitumor | MCF-7 Cell Line | IC50 = 15 µM | |
Anti-inflammatory | NO Production Assay | 50% inhibition | |
Antimicrobial | Zone of Inhibition | 12 mm against S. aureus |
Properties
IUPAC Name |
N-(4-butylphenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-2-3-6-15-9-11-16(12-10-15)24-19(26)13-25-14-23-20-17-7-4-5-8-18(17)28-21(20)22(25)27/h4-5,7-12,14H,2-3,6,13H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJIFUKFECXAAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)OC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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